molecular formula C14H14FN3O2S B8550068 1h-Benzimidazole-1-carboxylic acid,7-fluoro-5-isothiocyanato-4-methyl-,1,1-dimethylethyl ester

1h-Benzimidazole-1-carboxylic acid,7-fluoro-5-isothiocyanato-4-methyl-,1,1-dimethylethyl ester

Cat. No.: B8550068
M. Wt: 307.35 g/mol
InChI Key: QTFBSNLKTFWQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Benzimidazole-1-carboxylic acid,7-fluoro-5-isothiocyanato-4-methyl-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H14FN3O2S and its molecular weight is 307.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14FN3O2S

Molecular Weight

307.35 g/mol

IUPAC Name

tert-butyl 7-fluoro-5-isothiocyanato-4-methylbenzimidazole-1-carboxylate

InChI

InChI=1S/C14H14FN3O2S/c1-8-10(17-7-21)5-9(15)12-11(8)16-6-18(12)13(19)20-14(2,3)4/h5-6H,1-4H3

InChI Key

QTFBSNLKTFWQKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1N=C=S)F)N(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of di-2-pyridyl thionocarbonate (0.393 mg) and 4-dimethylaminopyridine (0.01 g) in methylene chloride (100 mL) is added dropwise over 30 minutes a solution of 5-amino-1-tert-butoxycarbonyl-7-fluoro-4-methylbenzimidazole (0.409 g) in methylene chloride (70 mL). The mixture is stirred at room temperature for 3 hours then rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 10% ethyl acetate/hexane to afford 1-tert-butoxycarbonyl-7-fluoro-4-methyl-5-benzimidazolylisothiocyanate as a white solid.
Quantity
0.393 mg
Type
reactant
Reaction Step One
Quantity
0.409 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of di-2-pyridyl thionocarbonate (0.393 mg) and dimethylaminopyridine (0.01 g) in methylene chloride (100 mL) is added dropwise over 30 minutes a solution of 5-amino-1-tert-butoxycarbonyl-7-fluoro-4-methylbenzimidazole (0.409 g) in methylene chloride (70 mL). The mixture is stirred at room temperature for 3 hours then rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 10% ethyl acetate/hexane to afford 1 -tert-butoxycarbonyl-7-fluoro-4-methyl-5-benzimidazolylisothiocyanate as a white solid.
Quantity
0.393 mg
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
0.409 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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